Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate

Vue d'ensemble

Description

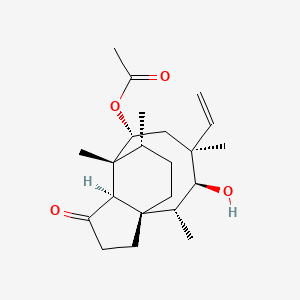

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate is a synthetic drug developed by Japanese researchers in the late 1990s. It is a potent inhibitor of platelet aggregation and is used in the treatment of thrombosis and other cardiovascular diseases. Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate is known to be more effective than aspirin and other anticoagulant drugs. It is also known to have fewer side effects than other drugs used to treat thrombosis.

Applications De Recherche Scientifique

1. Reproductive Toxicology and Endocrine Disruption

Alkylphenol ethoxylates, including compounds like nonylphenol (NP), have been investigated for their estrogenic effects in vitro and in vivo. A study conducted on rats highlighted the reproductive toxicity of NP, showing a dose-dependent effect on male reproductive development, particularly affecting the weight of the right epididymis at certain doses. This research provides insights into the impact of such compounds on reproductive health and development, although the direct relevance to Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate needs further exploration (Hossaini et al., 2001).

2. Pharmacokinetics and Drug Delivery

Studies on improving the topical ocular pharmacokinetics of certain drugs, such as cyclosporine A (CsA), have shown promise. The use of methoxy poly (ethylene glycol)-poly (lactide) polymer micelles for solubilization and delivery of CsA demonstrated a significant increase in ocular retention and a sustained release manner, highlighting the potential for such delivery systems in treating conditions like dry eye syndrome (Yu et al., 2018).

3. Chemoprofiling and Natural Product Isolation

Research involving chemical mutagenesis on fungal strains, such as Penicillium oxalicum, has led to the diversification of secondary metabolites with bioactive potential. This approach has been instrumental in identifying new compounds with antibacterial and antioxidant activities, offering a method to explore and exploit the therapeutic potential of natural products (Abrol et al., 2021).

4. Metabolic Activation and DNA Adduct Formation

Investigations into the metabolic activation and DNA adduct formation by carcinogens like diethylstilbestrol (DES) have shed light on the underlying mechanisms of carcinogenesis. These studies have elucidated the steps leading to the formation of depurinating DNA adducts, highlighting the potential common pathways between synthetic estrogens like DES and natural estrogens, offering insight into tumor initiation processes (Saeed et al., 2009).

Propriétés

IUPAC Name |

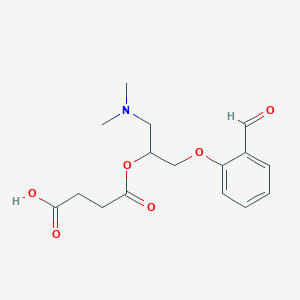

4-[1-(dimethylamino)-3-(2-formylphenoxy)propan-2-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-17(2)9-13(23-16(21)8-7-15(19)20)11-22-14-6-4-3-5-12(14)10-18/h3-6,10,13H,7-9,11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZUCQBHMIKACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1C=O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

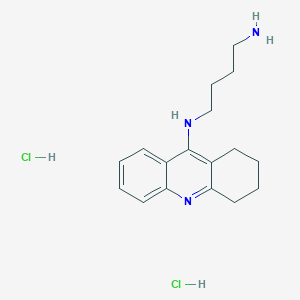

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)

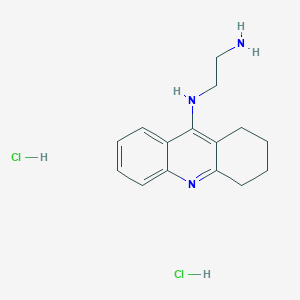

![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)

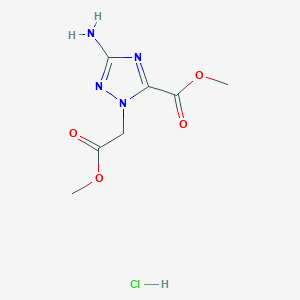

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)